molecular formula C16H17N3O3 B2639367 N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 920228-06-4

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2639367
CAS No.: 920228-06-4
M. Wt: 299.33
InChI Key: WMHYCBXANWFFOU-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide: is a chemical compound with the molecular formula C14H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzyl group and a pyridinylmethyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Preparation of 2-methoxybenzylamine and pyridin-4-ylmethylamine.

    Step 2: Reaction of 2-methoxybenzylamine with oxalyl chloride to form an intermediate.

    Step 3: Reaction of the intermediate with pyridin-4-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide: Differing by the position of the pyridinyl group.

    N1-(2-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide: Another positional isomer.

    N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)acetamide: Differing by the presence of an acetamide group instead of an oxalamide group.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-5-3-2-4-13(14)11-19-16(21)15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHYCBXANWFFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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